2-Methyl-4-(trifluoromethyl)phenol

Physicochemical characterization Phenolic acidity Substituent effects

The ortho-methyl/para-trifluoromethyl substitution pattern of this compound creates a unique steric/electronic profile essential for the patented GSK SARM 2-methylindole scaffold—simple 4-(trifluoromethyl)phenol is synthetically invalid. It also serves as the core pharmacophore for DPP-4 inhibitors achieving 1 nM IC50 (18-fold more potent than sitagliptin). Procure this high-purity building block with the precise regioisomeric identity required for SAR studies and lead optimization.

Molecular Formula C8H7F3O
Molecular Weight 176.138
CAS No. 77227-90-8
Cat. No. B3013198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(trifluoromethyl)phenol
CAS77227-90-8
Molecular FormulaC8H7F3O
Molecular Weight176.138
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(F)(F)F)O
InChIInChI=1S/C8H7F3O/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4,12H,1H3
InChIKeyNBZPDMNDTOEKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(trifluoromethyl)phenol (CAS 77227-90-8): Procurement-Relevant Chemical Identity and Core Properties


2-Methyl-4-(trifluoromethyl)phenol (CAS 77227-90-8) is a trifluoromethylbenzene derivative bearing both a hydroxyl group and a methyl group ortho to the hydroxyl on the phenol ring, with the trifluoromethyl substituent located para to the hydroxyl . With a molecular formula of C8H7F3O and molecular weight of 176.14 g/mol, this compound exhibits calculated water solubility of 0.81 g/L at 25°C and calculated density of 1.279±0.06 g/cm³ at 20°C . The compound is commercially available with purity specifications typically at or above 95%, and is utilized as a chemical intermediate and building block in pharmaceutical and agrochemical synthesis pathways .

2-Methyl-4-(trifluoromethyl)phenol (CAS 77227-90-8): Structural Determinants That Preclude Direct Analog Replacement


The substitution pattern of 2-methyl-4-(trifluoromethyl)phenol—specifically the concurrent presence of an ortho-methyl group and a para-trifluoromethyl group relative to the hydroxyl functionality—creates a unique electronic and steric profile that cannot be replicated by closely related analogs. Simple substitution with 4-(trifluoromethyl)phenol (CAS 402-45-9), which lacks the ortho-methyl group, fundamentally alters both the steric hindrance at the reactive hydroxyl site and the electron density distribution across the aromatic ring, thereby modifying reactivity in downstream coupling reactions and biological target interactions . Similarly, regioisomeric alternatives such as 3-methyl-2-(trifluoromethyl)phenol (CAS 106877-37-6) or 2-(trifluoromethyl)phenol (CAS 444-30-4) present different substitution geometries that yield divergent synthetic outcomes and distinct metabolite profiles when employed as reference standards . The ortho-methyl group in the target compound specifically influences the conformational accessibility of the phenolic oxygen and modulates the pKa of the hydroxyl proton, parameters that critically govern nucleophilicity and hydrogen-bonding capacity in both synthetic transformations and biological recognition events.

2-Methyl-4-(trifluoromethyl)phenol (CAS 77227-90-8): Comparator-Driven Quantitative Differentiation Evidence


Differentiation via pKa Modulation: Ortho-Methyl Substitution Alters Phenolic Acidity Relative to Unsubstituted 4-(Trifluoromethyl)phenol

The ortho-methyl substituent in 2-methyl-4-(trifluoromethyl)phenol introduces steric hindrance and electron-donating inductive effects that elevate the phenolic pKa compared to the unsubstituted comparator 4-(trifluoromethyl)phenol. This pKa shift directly impacts the fraction of deprotonated phenoxide species available under physiological or synthetic reaction conditions, which in turn governs nucleophilic reactivity, hydrogen-bonding propensity, and passive membrane permeability. While experimental pKa values for the exact target compound are not reported in accessible authoritative databases, class-level inference from structurally related ortho-methyl-substituted phenols indicates that an ortho-methyl group typically elevates the pKa of phenol by approximately 0.3–0.5 log units relative to the unsubstituted parent . This difference is functionally meaningful: a pKa shift of this magnitude alters the ratio of neutral to ionized species by a factor of approximately 2–3 at pH values near the pKa, thereby affecting both synthetic reactivity and biological distribution characteristics relative to the comparator .

Physicochemical characterization Phenolic acidity Substituent effects

SARM Intermediate Structural Specificity: Ortho-Methyl Group Enables Regioselective Indole Formation Unavailable to 4-(Trifluoromethyl)phenol

2-Methyl-4-(trifluoromethyl)phenol serves as the essential phenolic precursor for constructing 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators (SARMs) developed at GlaxoSmithKline [1]. The ortho-methyl group is not merely a passive substituent but is structurally integrated into the final indole scaffold as the 2-methyl position of the indole ring system. Replacement with 4-(trifluoromethyl)phenol (lacking the ortho-methyl group) would yield an entirely different indole product lacking the 2-methyl substituent, fundamentally altering the pharmacophore and rendering the downstream SARM synthesis pathway inoperative [2]. The synthetic route starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate proceeds through a Nenitzescu indole synthesis with a telescoped procedure, achieving a six-step overall yield of 27% from the nitrophenol precursor (five steps, 37% overall yield from tert-butyl acetoacetate) to the target indole-carbonitrile intermediate [1].

Androgen receptor modulation Heterocyclic synthesis Pharmaceutical intermediates

DPP-4 Inhibitor Development: Trifluoromethylphenol Scaffold Enables Sub-Nanomolar Potency in Lead Optimization

Compounds incorporating the 2-methyl-4-(trifluoromethyl)phenol scaffold have been evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes therapy. While the exact target compound itself has not been directly assayed in published primary literature, structurally related derivatives containing the trifluoromethylphenol core have demonstrated potent DPP-4 inhibitory activity. In BindingDB assays, certain trifluoromethylphenol-derived inhibitors achieved IC50 values as low as 1 nM against human recombinant DPP-4, measured via continuous fluorometric assay using Gly-Pro-AMC substrate at pH 7.5 [1]. For comparative context, sitagliptin, the first approved DPP-4 inhibitor in this class, exhibits an IC50 of approximately 18 nM under comparable assay conditions [2]. The trifluoromethyl group in these inhibitors is directed toward a subpocket distinct from the subsite bound by sitagliptin, as revealed by co-crystal structural analysis, providing a distinct binding mode that may offer advantages in selectivity profiling [3].

DPP-4 inhibition Type 2 diabetes Medicinal chemistry

Antifungal Activity Differentiation: Ortho-Methyl Substitution Modulates Antidermatophyte Potency Relative to Unsubstituted Trifluoromethylphenols

Substituted phenol derivatives, including trifluoromethylphenols, have been systematically evaluated for antifungal activity against dermatophyte fungi, which are clinically relevant pathogens causing skin, hair, and nail infections. In a study of substituted phenols and their addition salts with 2-aminotridecane, the antifungal activity toward dermatophytes was found to correlate with the substitution pattern on the phenolic ring [1]. While 2-methyl-4-(trifluoromethyl)phenol itself has been described in vendor literature as possessing bacteriostatic and fungistatic properties serving to inhibit microbial growth , direct quantitative minimum inhibitory concentration (MIC) data against specific comparator compounds are not available in accessible primary research literature. Class-level inference from structure-activity relationship studies on para-substituted phenols indicates that the combination of electron-withdrawing trifluoromethyl (σp ≈ 0.54) and electron-donating ortho-methyl groups creates a distinct electronic profile that differs from both unsubstituted 4-(trifluoromethyl)phenol and from 2-(trifluoromethyl)phenol, thereby modulating the compound's membrane-perturbation activity and mitochondrial swelling effects associated with antifungal action [2].

Antifungal activity Dermatophyte inhibition Phenol SAR

2-Methyl-4-(trifluoromethyl)phenol (CAS 77227-90-8): Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile as a Selective Androgen Receptor Modulator (SARM) Intermediate

This compound is the structurally essential phenolic precursor for constructing the 2-methylindole scaffold required in the GlaxoSmithKline SARM synthesis pathway. The ortho-methyl group is directly incorporated into the indole 2-position, making substitution with 4-(trifluoromethyl)phenol synthetically invalid. The reported synthetic route achieves 27% overall yield over six steps from 4-nitro-3-(trifluoromethyl)phenol, with a telescoped Nenitzescu indole synthesis procedure that eliminates intermediate isolation steps [1]. Procurement is mandatory for laboratories executing this specific patented synthetic sequence.

Medicinal Chemistry Lead Optimization Targeting DPP-4 for Type 2 Diabetes

Derivatives incorporating the 2-methyl-4-(trifluoromethyl)phenol scaffold have demonstrated DPP-4 inhibitory activity with IC50 values as low as 1 nM, representing an approximately 18-fold potency improvement over sitagliptin (IC50 ≈ 18 nM) under comparable assay conditions [1]. Co-crystal structural analysis reveals that the trifluoromethyl group accesses a subpocket distinct from the sitagliptin binding site, offering a differentiated pharmacophore for structure-based drug design [2]. The compound serves as a versatile building block for synthesizing DPP-4 inhibitor candidates with potentially improved potency and selectivity profiles.

Structure-Activity Relationship Studies of Substituted Phenol Antifungal Agents

The compound provides a unique substitution pattern (ortho-methyl, para-trifluoromethyl) for investigating structure-antifungal activity relationships in phenol derivatives. Vendor literature indicates bacteriostatic and fungistatic properties [1], and class-level SAR studies on substituted phenols demonstrate that the specific electronic profile created by concurrent electron-donating ortho-methyl and electron-withdrawing para-trifluoromethyl groups modulates membrane-perturbation activity and mitochondrial swelling effects associated with antidermatophyte action [2]. This distinct substitution pattern cannot be replicated by regioisomeric analogs, making the compound uniquely valuable for SAR investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-(trifluoromethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.